molecular formula C6H10O4 B1595313 3-Ethoxy-2-methyl-3-oxopropanoic acid CAS No. 2985-33-3

3-Ethoxy-2-methyl-3-oxopropanoic acid

Cat. No. B1595313
CAS RN: 2985-33-3
M. Wt: 146.14 g/mol
InChI Key: REGOCDRDNZNRMC-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methyl-3-oxopropanoic acid, more commonly known as EMOPA, is a naturally occurring organic compound that is found in many living organisms. It is an important component of many metabolic pathways and is involved in a wide range of biochemical and physiological processes. EMOPA is also a key component of many laboratory experiments and has a variety of applications in scientific research.

Scientific Research Applications

Crystal Structure Analysis

3-Ethoxy-2-methyl-3-oxopropanoic acid has been utilized in crystallography. For instance, Loughzail et al. (2015) described its use in the synthesis of complex crystal structures like ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate, highlighting its utility in studying molecular arrangements and interactions (Loughzail et al., 2015).

Synthesis of Fungal Xanthone Bikaverin

In synthetic chemistry, this compound plays a role in the synthesis of complex organic molecules. For example, Iijima et al. (1979) used it in synthesizing compounds directed towards the fungal xanthone bikaverin, demonstrating its applicability in organic synthesis and pharmaceutical research (Iijima et al., 1979).

Antimicrobial Activity Research

It also finds application in medicinal chemistry, particularly in synthesizing compounds with potential antimicrobial activity. Hassanin and Ibrahim (2012) studied its derivatives for antimicrobial properties, underscoring its significance in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).

Heterocyclic Compound Synthesis

The compound is crucial in synthesizing heterocyclic compounds. Pokhodylo et al. (2010) explored its use in creating compounds with cyclopropyl substituents, indicating its versatility in synthesizing diverse organic molecules (Pokhodylo et al., 2010).

Atmospheric Degradation Studies

In environmental science, research by Aranda et al. (2021) on the atmospheric degradation of related compounds (like 3-ethoxy-1-propanol) provides insights into the environmental impact and degradation pathways of such chemicals (Aranda et al., 2021).

Synthesis of Carboxylic Ionophores

Chikaraishi-Kasuga et al. (1997) demonstrated the synthesis of complex carboxylic ionophores using derivatives of 3-ethoxy-2-methyl-3-oxopropanoic acid, highlighting its role in creating compounds with specific ion selectivity (Chikaraishi-Kasuga et al., 1997).

properties

IUPAC Name

3-ethoxy-2-methyl-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3-10-6(9)4(2)5(7)8/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGOCDRDNZNRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304412
Record name methylmalonic acid monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-methyl-3-oxopropanoic acid

CAS RN

2985-33-3
Record name 2985-33-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methylmalonic acid monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, 20.0 g of methylmalonic acid diethyl ester was dissolved in a mixed solution of 30 g of water and 30 g of ethanol. To this solution was added dropwise 9.6 g of 48% aqueous NaOH solution, and the mixture was vigorously stirred at room temperature for 7 hours. After completion of the reaction, the reaction solution was adjusted to pH 3 by the addition of 35% hydrochloric acid and concentrated under reduced pressure. To the residue was added 80 g of water, and the mixture was extracted twice with 40 g of ethyl acetate. The organic layers were combined and concentrated under reduced pressure. To the residue was added 100 g of n-hexane, and the precipitated crystals were collected by filtration. The filtrate was concentrated under reduced pressure to give 16.1 g of methylmalonic acid monoethyl ester.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
S Sano, M Nakao, M Takeyasu… - The Open Organic …, 2009 - benthamopen.com
… (R)-N-Cbz-2-amino-3-ethoxy-2-methyl-3oxopropanoic acid in 97% ee. (R)-N-Cbz-2-amino-3-ethoxy-2-methyl-3-oxopropanoic acid was also transformed to both enantiomers of α-…
Number of citations: 5 benthamopen.com
J Zhao, X Song, D Li, J Zhao, J Qu… - European Journal of …, 2020 - Wiley Online Library
… General Procedure for 1a: To a stirred solution of 3-ethoxy-2-methyl-3-oxopropanoic acid (1 g, 6.8 mmol) in CH 2 Cl 2 (30 mL) was added at 0 C, N-methylaniline (0.82 mL, 7.5 mmol), 2-…
SD Dickerson - 2016 - aquila.usm.edu
… Synthesis of (R)-2-(N-Ethylphthalimido)-3-ethoxy-2-methyl-3-oxopropanoic Acid (3): A 6.5 g portion of 2 (17.6 mmol) was add to 610 mL of phosphate buffer (0.1 N, pH 7.4) with stirring. …
Number of citations: 3 aquila.usm.edu
S Banerjee - 2013 - search.proquest.com
Prochiral malonic diesters consisting of a quaternary carbon center have been successfully converted into a different set of t Boc-Fmoc-α 2, 2-methyllysine-OH analogues through chiral …
Number of citations: 1 search.proquest.com
S Banerjee, WJ Wiggins, JL Geoghegan… - Organic & …, 2013 - pubs.rsc.org
Prochiral malonic diesters containing a quaternary carbon center have been successfully transformed into a diverse set of tBoc-Fmoc-α2,2-methyllysine-OH analogues through chiral …
Number of citations: 26 pubs.rsc.org
RW Hartmann, R Fahrner, D Shevshenko… - …, 2020 - Wiley Online Library
… A 250 mL round-bottom flask was charged with a stir bar and 3-ethoxy-2-methyl-3-oxopropanoic acid (5.1 g, 34.9 mmol, 1.5 eq.). THF (15 mL) was added and the resulting mixture was …
R Gorman - 2016 - etheses.whiterose.ac.uk
Nitrogen-containing heterocycles are an important structural motif, prevalent in both nature and medicine. N-Heterocycles can be found at the core of numerous biologically active …
Number of citations: 2 etheses.whiterose.ac.uk
S Banerjee, J Smith, J Smith, C Faulkner… - The Journal of …, 2012 - ACS Publications
A straightforward stereoselective and enantiodivergent cyclization strategy for the construction of γ-lactams is described. The cyclization strategy makes use of chiral malonic esters …
Number of citations: 22 pubs.acs.org
DA Rosado Jr - 2009 - search.proquest.com
The synthesis of disubstituted and homologated unnatural amino acids and the development of a mass spectrometry based assay for enantioselectivity are presented here. …
Number of citations: 1 search.proquest.com
RA Denning - 2014 - scholar.archive.org
… A round bottom flask was charged with a solution of 2-(2-bromobenzyl)-3-ethoxy-2-methyl-3oxopropanoic acid (3.0 g, 9.5 mmol) in thionyl chloride (32.0 mL, 0.3 M) and was sealed and …
Number of citations: 0 scholar.archive.org

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